![molecular formula C18H18N2O4 B5467142 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5467142.png)
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as ENPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPP belongs to the class of chalcone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various inflammatory mediators such as prostaglandins, cytokines, and nitric oxide, thereby reducing inflammation. This compound also scavenges reactive oxygen species and protects cells from oxidative damage. Additionally, this compound induces apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of inflammatory markers such as C-reactive protein and interleukin-6 in animal models of inflammation. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic rats. Additionally, this compound has been found to inhibit angiogenesis and tumor growth in animal models of cancer.
実験室実験の利点と制限
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. This compound can be easily modified to introduce different functional groups, which can be used to tailor its biological activity. However, this compound has some limitations for lab experiments. It exhibits poor bioavailability and rapid metabolism in vivo, which can limit its therapeutic potential. Additionally, this compound can exhibit cytotoxicity at high concentrations, which can complicate its use in cell-based assays.
将来の方向性
There are several future directions for the study of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the development of novel this compound derivatives with improved bioavailability and pharmacokinetic properties. Another direction is the investigation of the potential synergistic effects of this compound with other anti-inflammatory and anticancer agents. Additionally, the development of this compound-based imaging agents for the detection of cancer and inflammatory diseases is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological effects of this compound is an important direction for future research.
合成法
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized through a multi-step process, which involves the condensation of 4-methylacetophenone and 4-ethoxy-2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting chalcone intermediate is then subjected to a catalytic hydrogenation reaction using palladium on carbon as a catalyst to yield this compound in high yield and purity.
科学的研究の応用
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutics for various inflammatory and oxidative stress-related diseases. This compound has also been found to possess anticancer properties, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
IUPAC Name |
(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-15-8-9-16(17(12-15)20(22)23)19-11-10-18(21)14-6-4-13(2)5-7-14/h4-12,19H,3H2,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGYYQOWHSNLBM-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-5-nitrophenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5467059.png)
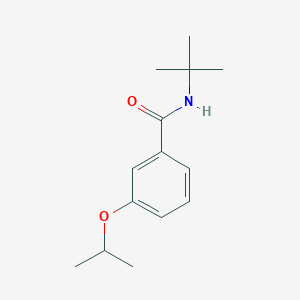
![N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5467087.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)
![methyl 2-{5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5467124.png)
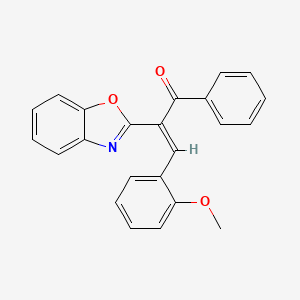
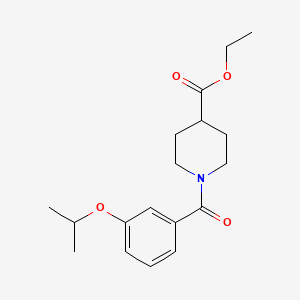
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467150.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467153.png)
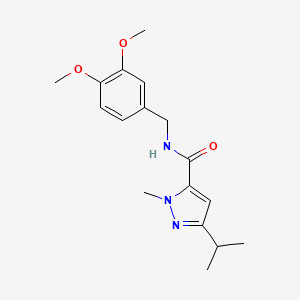
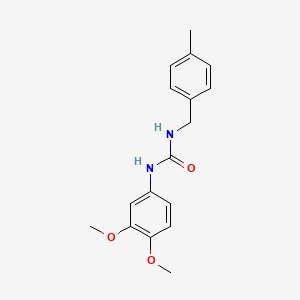
![2-(6-methoxy-2-naphthyl)-4-[(3-methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B5467181.png)